molecular formula C12H16BrNO4S2 B2970021 4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide CAS No. 874787-85-6

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

Cat. No. B2970021
CAS RN: 874787-85-6
M. Wt: 382.29
InChI Key: WRORZZLCCWDAJL-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide, commonly known as BES, is a sulfonamide compound that has been widely used in scientific research. BES is a highly potent inhibitor of the anion exchanger (AE) family of proteins, which play a crucial role in regulating intracellular pH and cell volume.

Scientific Research Applications

Catalyst for Silylation

Poly(N-bromobenzene-1,3-disulfonamide) and its derivatives, which share a structural similarity with 4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide, have been identified as effective catalysts for the silylation of alcohols, phenols, and thiols. This process can be conducted with or without solvent and even under microwave irradiation, highlighting the versatility of these compounds in organic synthesis (Ghorbani‐Vaghei et al., 2006).

Synthesis of Quinolines

The same family of compounds has proven to be highly efficient in the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds. This process showcases their utility in the formation of complex heterocyclic structures, which are important in pharmaceutical chemistry (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Synthesis of Triazines

Moreover, these compounds have been utilized as efficient catalysts for the one-pot synthesis of triazines under solvent-free conditions. The ability to catalyze reactions without the need for solvents not only makes the process environmentally friendlier but also simplifies the purification steps, making it more appealing for industrial applications (Ghorbani‐Vaghei et al., 2015).

Antimicrobial and Antiproliferative Agents

In the realm of medicinal chemistry, N-ethyl-N-methylbenzenesulfonamide derivatives, closely related to the structure , have been synthesized and tested for their antimicrobial and antiproliferative activities. These compounds, with various biologically active moieties, have shown potent activities against different cancer cell lines, showcasing the potential of sulfonamide derivatives in drug discovery and development (Abd El-Gilil, 2019).

properties

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORZZLCCWDAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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